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molecular formula C7H16ClNO2 B2868164 [4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride CAS No. 884535-05-1

[4-(Hydroxymethyl)piperidin-4-yl]methanol hydrochloride

Cat. No. B2868164
M. Wt: 181.66
InChI Key: RAHBOFVGKXTTDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557112B2

Procedure details

A mixture of (1-tert-butoxycarbonylpiperidine-4,4-diyl)dimethanol, 4M HCl-dioxane solution and MeOH was stirred for two hours at room temperature to give piperidine-4,4-diyldimethanol hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([CH2:16][OH:17])([CH2:14][OH:15])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:18].O1CCOCC1>CO>[ClH:18].[NH:8]1[CH2:13][CH2:12][C:11]([CH2:16][OH:17])([CH2:14][OH:15])[CH2:10][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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